molecular formula C18H19N5O B1201694 N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine CAS No. 673490-60-3

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

Cat. No.: B1201694
CAS No.: 673490-60-3
M. Wt: 321.4 g/mol
InChI Key: DWOFIMUFCYMGPZ-UHFFFAOYSA-N
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Description

N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine is a benzoxazole.

Scientific Research Applications

  • Antimicrobial Activities : Some derivatives of the compound have been synthesized and found to possess good or moderate activities against microorganisms, indicating potential use in antimicrobial applications (Bektaş et al., 2007).

  • Herbicide Development : The compound has been used in the design and synthesis of a herbicide-targeted library of N-[1-(1,3-benzoxazol-2-yl)alkyl]-6-alkyl-1,3,5-triazine-2,4-diamines, indicating its potential application in agriculture (Dietrich et al., 2005).

  • Antitubercular and Antimicrobial Potential : Certain triazine-linked pyrazole derivatives have been synthesized and evaluated for their antitubercular and antimicrobial potential, showing the compound's relevance in treating infectious diseases (Deohate & Mulani, 2020).

  • Material Science Applications : This compound and its derivatives are used in the synthesis of benzoxazine monomers and oligomers, serving as intermediates in novel synthesis processes, indicating their use in material science (Brunovska et al., 1999).

  • Cytotoxic Activity : Certain derivatives have shown potent cytotoxicity against human cancer cell lines, suggesting potential applications in cancer research (Arulmurugan & Kavitha, 2013).

  • Structural and Molecular Studies : The compound and its derivatives have been studied for their molecular and crystal structures, providing insights into their chemical properties and potential applications (Dolzhenko et al., 2011).

  • Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds from this chemical, including dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, which have shown significant antimicrobial activity (Padalkar et al., 2014).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This can involve binding to specific receptors, inhibition of enzymes, or other biochemical interactions .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions for handling and storage .

Properties

IUPAC Name

N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-6-14(7-3-1)10-11-23-12-19-17(20-13-23)22-18-21-15-8-4-5-9-16(15)24-18/h1-9H,10-13H2,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOFIMUFCYMGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CCC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 2
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 3
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 4
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 6
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

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